molecular formula C24H18BrNO4 B2994262 2-bromo-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923140-45-8

2-bromo-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Cat. No.: B2994262
CAS No.: 923140-45-8
M. Wt: 464.315
InChI Key: JWKGQNWGULYSRY-UHFFFAOYSA-N
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Description

2-bromo-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has been studied for its potential applications in various fields.

Scientific Research Applications

  • Synthesis and Characterization of Novel Compounds : The compound has been utilized in the synthesis of new chemical entities. For instance, Nocquet‐Thibault et al. (2013) described the ethoxybromination of enamides using (diacetoxyiodo)benzene and bromide salts in ethanol, yielding versatile α-bromo hemiaminals for broad transformations (Nocquet‐Thibault, Retailleau, Cariou, & Dodd, 2013).

  • Pharmacological Potential : Some derivatives of the compound have been synthesized and assessed for their pharmacological potential. Rosca et al. (2020) synthesized new oxazol-5(4H)-ones and evaluated their cytotoxicity and antimicrobial activity, demonstrating the compound’s relevance in developing new pharmacological agents (Rosca, 2020).

  • Study of Biological Receptors : The compound's derivatives have been used in studying biological receptors. Thimm et al. (2013) developed a potent GPR35 agonist using a derivative of the compound, which was pivotal in understanding the receptor's binding and activity (Thimm, Funke, Meyer, & Müller, 2013).

  • Catalysis and Chemical Reactions : Zhu et al. (2012) demonstrated the use of related compounds in palladium-catalyzed tandem reactions for synthesizing benzo[c]chromenes, indicating its importance in organic synthesis and catalysis (Zhu, Wang, & Xu, 2012).

  • Antioxidant Properties : Poojari et al. (2016) explored the antioxidant properties of acetyl salicylic acid derivatives, including those related to the compound , highlighting its potential in combating oxidative stress (Poojari, Sunil, Kamath, Ananda, & Kiran, 2016).

  • Advanced Material Synthesis : Percec et al. (1994) utilized related bromo-compounds in the synthesis of thermotropic dendrimers, indicating its application in the field of material science (Percec, Chu, & Kawasumi, 1994).

Properties

IUPAC Name

2-bromo-N-[2-(4-ethoxyphenyl)-4-oxochromen-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrNO4/c1-2-29-17-10-7-15(8-11-17)23-14-21(27)19-13-16(9-12-22(19)30-23)26-24(28)18-5-3-4-6-20(18)25/h3-14H,2H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKGQNWGULYSRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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